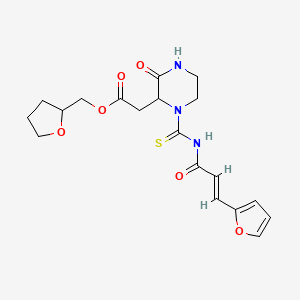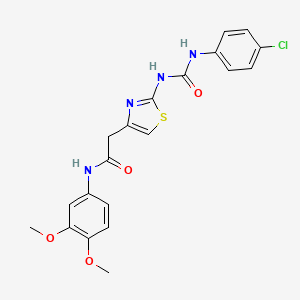
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that features a diverse array of functional groups, including a tetrahydrofuran ring, a furan ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydrofuran Moiety: Starting with a suitable precursor, such as 2-hydroxytetrahydrofuran, the tetrahydrofuran ring is formed through cyclization reactions under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Piperazine Ring Formation: The piperazine ring is synthesized through a condensation reaction between ethylenediamine and a diketone.
Final Coupling Reaction: The final step involves coupling the tetrahydrofuran, furan, and piperazine intermediates using a carbamothioylating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of various functional groups with biological macromolecules. Its structure allows for the exploration of binding affinities and reaction mechanisms with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate: Similar structure but lacks the tetrahydrofuran ring.
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
The uniqueness of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate lies in its combination of a tetrahydrofuran ring, a furan ring, and a piperazine ring, which provides a unique set of chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c23-16(6-5-13-3-1-9-26-13)21-19(29)22-8-7-20-18(25)15(22)11-17(24)28-12-14-4-2-10-27-14/h1,3,5-6,9,14-15H,2,4,7-8,10-12H2,(H,20,25)(H,21,23,29)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLZKHIZNKRYHO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2932411.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)

![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid](/img/structure/B2932417.png)
![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2932419.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)

![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)


![3-Methyl-6-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932429.png)
![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
